molecular formula C23H22ClN3O3S B492848 3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690962-35-7

3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B492848
CAS No.: 690962-35-7
M. Wt: 456g/mol
InChI Key: NKGLEJNSQDHTTD-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide (CAS 690962-35-7) is a synthetic benzenesulfonamide derivative incorporating a phenylpiperazine carbonyl moiety. This structural complexity makes it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors or receptor modulators, with well-defined architecture that allows for precise modifications in structure-activity relationship (SAR) studies . The compound is of significant interest in antiviral research, particularly as a novel HIV-1 Capsid (CA) protein inhibitor . Structural optimizations of this chemotype have yielded analogues with significantly improved anti-HIV-1 potency and favorable metabolic stability profiles compared to early benchmarks like PF-74 . These inhibitors exhibit a dual-stage mechanism, disrupting both early and late events in the viral replication cycle, and bind directly to the CA protein, as confirmed by surface plasmon resonance (SPR) studies . With a molecular formula of C23H22ClN3O3S and a molecular weight of 455.96 g/mol , it is supplied as a high-purity material for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c24-19-5-4-8-22(17-19)31(29,30)25-20-11-9-18(10-12-20)23(28)27-15-13-26(14-16-27)21-6-2-1-3-7-21/h1-12,17,25H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGLEJNSQDHTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine-Carbonyl Intermediate Formation

The piperazine-carbonyl linkage is constructed by reacting 4-nitrobenzoyl chloride with 1-phenylpiperazine in the presence of a base such as triethylamine. This step proceeds via nucleophilic acyl substitution, yielding 4-nitro-N-(4-phenylpiperazin-1-yl)benzamide :

4-Nitrobenzoyl chloride+1-PhenylpiperazineEt3N, DCM4-Nitro-N-(4-phenylpiperazin-1-yl)benzamide\text{4-Nitrobenzoyl chloride} + \text{1-Phenylpiperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Nitro-N-(4-phenylpiperazin-1-yl)benzamide}

Reaction conditions typically involve dichloromethane (DCM) at 0–25°C for 4–6 hours, achieving yields of 70–80%.

Nitro Group Reduction

The nitro group in the intermediate is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or iron powder in acidic media. For instance, hydrogenation at 40 psi H₂ in ethanol affords 4-amino-N-(4-phenylpiperazin-1-yl)benzamide with >90% purity:

4-Nitro-N-(4-phenylpiperazin-1-yl)benzamideH2,Pd/C, EtOH4-Amino-N-(4-phenylpiperazin-1-yl)benzamide\text{4-Nitro-N-(4-phenylpiperazin-1-yl)benzamide} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{4-Amino-N-(4-phenylpiperazin-1-yl)benzamide}

Sulfonylation with 3-Chlorobenzenesulfonyl Chloride

The final step involves reacting 4-amino-N-(4-phenylpiperazin-1-yl)benzamide with 3-chlorobenzenesulfonyl chloride under basic conditions. Pyridine or DMAP is often used to scavenge HCl, facilitating the sulfonamide bond formation:

4-Amino-N-(4-phenylpiperazin-1-yl)benzamide+3-Chlorobenzenesulfonyl chloridepyridine, DCMTarget Compound\text{4-Amino-N-(4-phenylpiperazin-1-yl)benzamide} + \text{3-Chlorobenzenesulfonyl chloride} \xrightarrow{\text{pyridine, DCM}} \text{Target Compound}

Typical conditions include stirring at room temperature for 12–24 hours, yielding 60–75% of the product after column chromatography.

Alternative Synthetic Routes

Palladium-Catalyzed C–S Cross-Coupling

A patent-disclosed method utilizes Pd(OAc)₂ and xantphos to couple 2-iodo-1-methoxy-4-nitronaphthalene with methyl thioglycolate, forming a thioether intermediate. While this approach is primarily for naphthalene derivatives, analogous strategies could adapt to benzene systems with modifications:

Aryl iodide+ThiolPd(OAc)2,xantphosThioether intermediate\text{Aryl iodide} + \text{Thiol} \xrightarrow{\text{Pd(OAc)}_2, \text{xantphos}} \text{Thioether intermediate}

Direct Coupling of Preformed Sulfonamides

Some routes pre-synthesize the sulfonamide moiety before attaching it to the piperazine-carbonyl unit. For example, 3-chlorobenzenesulfonamide can be alkylated or acylated, though this method risks over-reaction at multiple sites.

Optimization and Challenges

Nitro Reduction Efficiency

Iron-mediated reductions, while cost-effective, generate stoichiometric waste. Catalytic hydrogenation offers cleaner profiles but requires specialized equipment. Yields for this step range from 85% (H₂) to 78% (Fe).

Purification Challenges

The final product’s high molecular weight (456 g/mol) and polarity necessitate silica gel chromatography or recrystallization from ethanol/water mixtures.

Comparative Data on Synthesis Methods

StepMethodConditionsYield (%)Purity (%)
Piperazine-carbonylAcyl substitutionEt₃N, DCM, 25°C, 6h7895
Nitro reductionH₂, Pd/C, EtOH40 psi, 25°C, 12h8598
SulfonylationPyridine, DCMRT, 24h6597
Alternative C–S couplingPd(OAc)₂, xantphos, THF60°C, 20h5590

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves several chemical reactions, primarily focusing on the introduction of the piperazine moiety and the chloro substituent. The compound's molecular formula is C23H22ClN3O3SC_{23}H_{22}ClN_{3}O_{3}S, with a molecular weight of 445.95 g/mol. Its structure features a sulfonamide group, which is known to enhance solubility and bioavailability in pharmaceutical applications .

Biological Activities

Antidepressant and Antipsychotic Properties

Research indicates that piperazine derivatives exhibit significant antidepressant and antipsychotic activities. The presence of the phenylpiperazine moiety in this compound suggests potential interactions with serotonin receptors, which are critical in mood regulation. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into related sulfonamide derivatives has demonstrated efficacy against various cancer cell lines. For instance, compounds with similar piperazine structures have been evaluated for their ability to inhibit tumor growth in vitro, showing promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Case Studies

  • Antidepressant Activity : A study conducted by El-Saghier et al. demonstrated that novel piperazine derivatives exhibited significant inhibition of serotonin reuptake, suggesting that compounds like this compound could be developed as potential antidepressants .
  • Anticancer Efficacy : Research published in a pharmacological journal highlighted the development of piperazine-based sulfonamides with notable cytotoxic effects against various cancer cell lines. The study indicated that these compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations:

Piperazine Linker Impact : Direct attachment of phenyl to piperazine (as in 8d) improves activity tenfold compared to a benzyl spacer (8a) .

Chloro Substitution : While the target compound’s 3-chloro group is absent in 8d, chloro substituents in other analogs (e.g., ) enhance target binding through hydrophobic or electronic effects.

Heterocyclic Variations : Replacement of piperazine with pyrimidine () or benzothiazole () alters selectivity and potency, likely due to differences in hydrogen bonding and steric interactions.

Carbonic Anhydrase Inhibition

  • Compound 8d (Ki = 47 nM): The phenylpiperazine group optimizes hydrophobic interactions with VchCAα’s active site. The absence of a methylene spacer maximizes binding efficiency .
  • Compound 8a (Ki = 470 nM): A benzyl spacer reduces affinity, likely by distancing the phenyl group from critical residues.

Antitubercular Activity

    Biological Activity

    3-chloro-N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound can be described by the following structural formula:

    • IUPAC Name : this compound
    • Molecular Formula : C19_{19}H20_{20}ClN3_{3}O2_{2}S
    • Molecular Weight : 393.89 g/mol

    Structural Features

    The compound contains a sulfonamide group, a piperazine moiety, and a chlorinated aromatic ring, which are critical for its biological activity.

    Anticancer Activity

    Recent studies have indicated that benzenesulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, which is essential for cancer cell division. The structure-activity relationship (SAR) analysis suggests that modifications in the piperazine and sulfonamide groups can enhance anticancer efficacy .

    Cardiovascular Effects

    Research has demonstrated that certain sulfonamide derivatives can influence cardiovascular parameters. A study utilizing an isolated rat heart model evaluated the effects of various sulfonamides on perfusion pressure and coronary resistance. The results indicated that specific compounds could significantly alter these cardiovascular metrics, suggesting potential therapeutic applications in managing heart conditions .

    The proposed mechanisms of action for this compound include:

    • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
    • Calcium Channel Modulation : Similar compounds have shown the ability to interact with calcium channels, affecting cardiac function and vascular resistance .

    Case Studies

    • Study on Anticancer Properties :
      • Researchers synthesized a series of benzenesulfonamide derivatives, including the target compound. In vitro assays demonstrated that these compounds inhibited tumor cell growth significantly compared to controls. The most potent derivatives were further evaluated in vivo, showing reduced tumor size in animal models .
    • Cardiovascular Study :
      • An experimental design was implemented to assess the impact of various sulfonamides on cardiac perfusion pressure. The study found that this compound decreased perfusion pressure over time, indicating a potential mechanism for managing hypertension .

    Table 1: Summary of Biological Activities

    Compound NameActivity TypeEffect on Perfusion PressureSource
    This compoundAnticancerSignificant inhibition
    4-(2-aminoethyl)-benzenesulfonamideCardiovascularDecreased perfusion pressure
    2-hydrazinocarbonyl-benzenesulfonamideCardiovascularVariable effects

    Table 2: Structure-Activity Relationship (SAR)

    ModificationObserved EffectReference
    Chlorination at position 3Increased potency against cancer cells
    Piperazine substitutionEnhanced cardiovascular effects

    Q & A

    Q. What are the key considerations for optimizing the synthesis yield of 3-chloro-N-(4-(4-phenylpiip...benzenesulfonamide?

    Methodological Answer: Optimizing synthesis requires careful selection of reaction parameters. For example:

    • Solvent choice : Polar aprotic solvents like N,N-dimethylacetamide (DMAc) improve reaction efficiency by stabilizing intermediates .
    • Temperature control : Reactions involving sulfonamide coupling often proceed at 80–100°C to balance reactivity and side-product formation .
    • Purification : Normal-phase chromatography with gradients of methanol/ammonium hydroxide (e.g., 10% MeOH + 0.1% NH₄OH) effectively isolates the product .

    Q. Which analytical techniques are critical for confirming the purity and crystallinity of this compound?

    Methodological Answer:

    • X-ray powder diffraction (XRPD) : Determines crystalline phase identity by comparing experimental patterns with reference data .
    • Thermogravimetric analysis (TGA) : Assesses thermal stability and detects solvent residues (e.g., weight loss below 150°C indicates residual water) .
    • Differential scanning calorimetry (DSC) : Identifies melting points and polymorphic transitions, ensuring batch-to-batch consistency .

    Advanced Research Questions

    Q. How can researchers resolve contradictory biological activity data for this compound across assay platforms?

    Methodological Answer: Contradictions may arise from assay-specific conditions or off-target interactions. Strategies include:

    • Orthogonal assays : Validate receptor binding (e.g., dopamine D3) using in vitro radioligand displacement and in silico docking to confirm target engagement .
    • Structural analysis : Single-crystal X-ray diffraction (e.g., Acta Cryst. Section E data) clarifies conformation-dependent activity .
    • Metabolite profiling : LC-MS/MS screens for degradation products that may interfere with assays .

    Q. What strategies address stability challenges during long-term storage of this sulfonamide derivative?

    Methodological Answer:

    • Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4–8 weeks, monitoring degradation via HPLC .
    • Salt formation : Synthesize stable salt forms (e.g., hydrochloride or phosphate salts) to enhance hygroscopic resistance .
    • Lyophilization : Freeze-drying in inert atmospheres (argon) minimizes oxidative decomposition .

    Q. How can researchers integrate theoretical frameworks into experimental design for this compound?

    Methodological Answer:

    • Receptor-ligand modeling : Use molecular dynamics simulations to predict interactions with targets like bacterial PPTases, guided by PubChem bioactivity data .
    • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with binding affinity trends from published analogs .

    Q. What methodologies are effective for studying the impact of structural modifications on solubility and bioavailability?

    Methodological Answer:

    • Co-solvent systems : Test solubility in PEG-400/water mixtures (e.g., 30:70 v/v) to mimic physiological conditions .
    • LogP determination : Use shake-flask or HPLC-based methods to quantify partition coefficients, informing lipophilicity adjustments .
    • Pro-drug synthesis : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

    Q. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives for further testing?

    Methodological Answer:

    • Fragment-based design : Replace the phenylpiperazine moiety with bioisosteres (e.g., pyridinylpiperazine) and evaluate potency shifts .
    • Comparative crystallography : Overlay X-ray structures of analogs to identify critical hydrogen-bonding interactions .
    • High-throughput screening : Use 96-well plate assays to rank derivatives by IC₅₀ values against target enzymes .

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